Cross-Coupling to 3-Aryl-4-hydroxycoumarins
4-Butoxy-2H-1-benzopyran-2-one, as a member of the 4-alkoxycoumarin class, serves as an effective substrate for a two-step, one-pot chlorination and Suzuki-Miyaura cross-coupling protocol. This method provides a superior route to 3-aryl-4-hydroxycoumarins compared to traditional syntheses. Using this protocol, 4-alkoxycoumarins are chlorinated with trichloroisocyanuric acid, a safer and more cost-effective reagent than N-chlorosuccinimide, followed by palladium-catalyzed cross-coupling with arylboronic acids to afford coupled products in yields up to 99% [1].
| Evidence Dimension | Synthetic Yield in Cross-Coupling |
|---|---|
| Target Compound Data | Yields up to 99% for the Suzuki-Miyaura cross-coupling of chlorinated 4-alkoxycoumarins with arylboronic acids [1]. |
| Comparator Or Baseline | Alternative synthetic routes to 3-aryl-4-hydroxycoumarins often involve multiple steps with lower overall yields or require less stable intermediates like 4-trifluoromethylsulfonyloxycoumarins (yields 70-97%) [2]. |
| Quantified Difference | The reported protocol achieves near-quantitative yields (up to 99%) and provides a more direct and efficient route compared to multi-step alternatives. |
| Conditions | Chlorination with trichloroisocyanuric acid in DMF, followed by Suzuki-Miyaura coupling with arylboronic acids using Pd(OAc)2 and SPhos ligand in an environmentally benign solvent mixture [1]. |
Why This Matters
This high-yielding, robust cross-coupling protocol positions 4-butoxycoumarin as a valuable and strategic intermediate for the efficient synthesis of complex coumarin derivatives, which are privileged scaffolds in medicinal chemistry.
- [1] Prendergast, A. M.; McGlacken, G. P. Regioselective Chlorination and Suzuki–Miyaura Cross-Coupling of 4-Alkoxycoumarins, 4-Alkoxy-2-pyrones, and Related Heterocycles. Eur. J. Org. Chem. 2017, 2017 (32), 4827-4835. DOI: 10.1002/ejoc.201700775. View Source
- [2] Wu, J.; Liao, Y.; Yang, Z. Synthesis of neoflavones by Suzuki arylation of 4-substituted coumarins. J. Org. Chem. 2001, 66 (10), 3642-3645. View Source
